TAAR1 Agonist Activity: Quantified Species Selectivity Differentiating Human vs. Murine Receptor Engagement
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine demonstrates measurable agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 1.60 × 10³ nM (1.60 µM) in HEK293 cells expressing hTAAR1, assessed by cAMP accumulation via BRET assay [1]. Notably, the compound exhibits differential species selectivity: activity at mouse TAAR1 is approximately threefold more potent with an EC₅₀ of 540 nM, while activity at mouse TAAR5 is negligible (EC₅₀ > 10,000 nM), establishing a quantifiable selectivity window between TAAR subtypes [1]. This species-dependent potency profile distinguishes the compound from structurally related 2-morpholinoethanamine derivatives that may lack this differential engagement pattern, a consideration relevant for translational pharmacology programs that require consistent target engagement across species for preclinical-to-clinical bridging.
| Evidence Dimension | TAAR1 agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | Human TAAR1 EC₅₀ = 1.60 × 10³ nM (1.60 µM); Mouse TAAR1 EC₅₀ = 540 nM; Mouse TAAR5 EC₅₀ > 1.00 × 10⁴ nM |
| Comparator Or Baseline | Baseline: Species-specific TAAR1 activation; Comparator not available in primary literature for direct parallel assay |
| Quantified Difference | ~3-fold greater potency at mouse TAAR1 vs. human TAAR1; >6-fold selectivity for mouse TAAR1 vs. mouse TAAR5 |
| Conditions | HEK293 cells expressing recombinant human TAAR1, mouse TAAR1, or mouse TAAR5; cAMP accumulation measured by BRET assay after 20-minute incubation |
Why This Matters
Quantified species-selectivity data informs translational pharmacology decisions: procurement of this specific compound enables evaluation of TAAR1-dependent effects in murine models with defined potency expectations while acknowledging the human-mouse potency differential.
- [1] BindingDB. BDBM50227826 (CHEMBL4069147): Agonist activity at human TAAR1 (EC₅₀ = 1.60E+3 nM) and mouse TAAR1 (EC₅₀ = 540 nM). University of Genoa/ChEMBL curation. 2025. View Source
